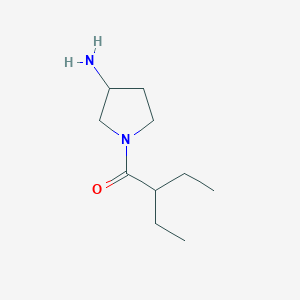

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one

描述

属性

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKADXLAPPPIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including this compound, contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This phenomenon, known as “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities.

生化分析

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP4, this compound can indirectly increase GLP-1 levels, which is beneficial for managing diabetes mellitus type 2. Additionally, the compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its interaction with various biomolecules.

Cellular Effects

This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with DPP4 affects the levels of GLP-1, which in turn influences insulin secretion and glucose metabolism in pancreatic cells. Furthermore, the compound’s structural properties enable it to interact with other cellular proteins, potentially affecting various cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s inhibition of DPP4 prevents the degradation of GLP-1, thereby enhancing its biological activity. This interaction involves the binding of the compound to the active site of DPP4, leading to a conformational change that inhibits the enzyme’s activity. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP4 and increase GLP-1 levels without significant adverse effects. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion. These metabolic pathways involve cytochrome P450 enzymes, which play a crucial role in the biotransformation of the compound. The effects on metabolic flux and metabolite levels are significant, as they determine the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues. Transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) may play a role in the compound’s cellular uptake and efflux, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus. This localization is critical for its activity, as it allows the compound to interact with target biomolecules and exert its effects on cellular processes. Post-translational modifications, such as phosphorylation and acetylation, may also influence the compound’s localization and function.

生物活性

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . Its structure features a pyrrolidine ring, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems. Here are some notable areas of activity:

- Central Nervous System Effects : The compound has been studied for its potential to influence dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions.

- Antidepressant Properties : Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, potentially due to their action on monoamine neurotransmitters.

Pharmacological Studies

Several studies have documented the pharmacological effects of this compound. Below is a summary of key findings:

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may act as an antagonist or modulator at various receptor sites, particularly within the central nervous system.

- Neurotransmitter Modulation : It likely influences the levels of key neurotransmitters such as serotonin and dopamine, contributing to its observed behavioral effects.

Case Studies

Several case studies have explored the implications of using this compound in therapeutic settings:

-

Case Study on Antidepressant Effects :

- A study involving rats showed that administration of the compound resulted in reduced immobility time in forced swim tests, indicating an antidepressant effect comparable to standard SSRIs.

-

Case Study on Anticancer Activity :

- In vitro studies demonstrated that this compound inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one, differing in backbone length, substituent positions, or stereochemistry:

Physicochemical and Functional Differences

- Backbone Length: The target compound’s butanone chain provides greater hydrophobicity compared to propanone derivatives like 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one .

- Stereochemistry: Chiral centers in compounds like (S)-2-Amino-1-[(S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl]-3-methylbutan-1-one may enhance receptor-binding specificity in pharmacological contexts.

准备方法

General Synthetic Strategy Overview

The synthesis of 1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one typically involves:

- Formation of the 2-ethylbutan-1-one intermediate or a related ketone precursor.

- Construction or functionalization of the pyrrolidine ring bearing the amino group at the 3-position.

- Coupling the aminopyrrolidine moiety to the 2-ethylbutan-1-one backbone.

- Purification and isolation of the final compound, often including salt formation (e.g., hydrochloride) for enhanced solubility and stability.

The process requires careful control of stereochemistry, reaction conditions, and purification to obtain high-purity product suitable for research or pharmaceutical use.

Preparation of the 2-Ethylbutan-1-one Intermediate

Although direct procedures for this compound are limited, the synthesis of the 2-ethylbutan-1-one or related alcohol intermediates is well documented and forms a crucial step.

- Grignard Reaction Route : Starting from 3-halogenated pentane (3-chloropentane or 3-bromopentane), a Grignard reagent is prepared by reaction with magnesium metal in an organic solvent such as 2-methyltetrahydrofuran or tetrahydrofuran.

- The Grignard reagent then reacts with paraformaldehyde, followed by hydrolysis to yield a crude 2-ethyl-1-butanol product.

- Purification is achieved either by ester exchange with trimethyl borate or dimethyl acetonide, followed by distillation and aqueous treatment to isolate high-purity 2-ethyl-1-butanol.

This intermediate can be further oxidized or modified to obtain the corresponding 2-ethylbutan-1-one required for coupling with the aminopyrrolidine moiety.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Grignard formation | 3-halopentane + Mg + THF or 2-MeTHF, heat initiation | Formation of Grignard reagent |

| 2. Addition to paraformaldehyde | Cooling, addition of paraformaldehyde | Hydrolysis to crude 2-ethyl-1-butanol |

| 3. Purification A | Mix with trimethyl borate, distill methanol under reduced pressure at elevated temperature, distill at 180 ℃, aqueous treatment | High purity 2-ethyl-1-butanol |

| 4. Purification B | Mix with dimethyl acetonide, distill methanol under reduced pressure at 120-140 ℃, acid aqueous treatment | Alternative purification route |

Coupling and Final Assembly

The final step involves coupling the aminopyrrolidine to the 2-ethylbutan-1-one moiety, typically via amide or ketone functional group chemistry:

- The ketone group on 2-ethylbutan-1-one can be activated or directly reacted with the aminopyrrolidine under controlled conditions.

- Reaction parameters such as solvent choice, temperature, and reaction time are optimized to maximize yield and stereochemical integrity.

- Purification techniques such as chromatography are employed to isolate the desired isomer and remove side products.

- The hydrochloride salt form is often prepared to improve solubility and stability for pharmaceutical applications.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Notes |

|---|---|---|---|

| 2-Ethylbutan-1-ol synthesis | 3-halopentane, Mg, paraformaldehyde, THF | Heating for Grignard formation, cooling for hydrolysis | Purification via ester exchange |

| 3-Aminopyrrolidine synthesis | Chiral amines, ketones, reducing agents | Ammoniation reduction, chiral resolution, debenzylation | Focus on stereoselectivity and purity |

| Coupling reaction | 2-ethylbutan-1-one, 3-aminopyrrolidine | Controlled temperature, solvents, reaction time | Purification by chromatography, salt formation |

Research Findings and Optimization Notes

- The Grignard-based synthesis of 2-ethyl-1-butanol provides a scalable and industrially feasible route with high purity without extensive rectification steps.

- Chiral resolution methods for amine intermediates ensure high enantiomeric excess, crucial for biological activity.

- The final coupling step requires precise control to preserve stereochemistry and avoid side reactions, with purification critical for isolating the active stereoisomer.

- The hydrochloride salt form enhances pharmaceutical formulation properties, including solubility and stability.

常见问题

Q. What are the recommended synthetic routes for 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and ketone functionalization. A common approach is to react 3-aminopyrrolidine with a pre-activated 2-ethylbutan-1-one derivative under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key considerations include:

- Reagent purity : Impurities in the pyrrolidine precursor can lead to side reactions, such as unwanted alkylation at alternative sites .

- Temperature control : Exothermic reactions during amine-ketone coupling require gradual addition and cooling to avoid decomposition .

- Workup protocols : Acid-base extraction or column chromatography is essential to isolate the product from unreacted starting materials .

Q. How should researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most reliable?

Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the pyrrolidine ring (e.g., δ 2.5–3.5 ppm for N-CH groups) and the ethylbutanone moiety (e.g., δ 1.2–1.5 ppm for CH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H] for CHNO: 183.1497) .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm confirm the ketone carbonyl group .

Q. What are the primary challenges in achieving high-purity batches, and how can they be mitigated?

Common issues include residual solvents, unreacted amines, and stereochemical impurities. Mitigation strategies:

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to remove hydrophilic byproducts .

- Chiral HPLC : Resolve enantiomeric impurities if the synthesis involves stereocenters (e.g., 3-aminopyrrolidine derivatives) .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound, and what validation strategies are recommended?

- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., kinases or GPCRs) by aligning the compound’s aminopyrrolidine group with active-site residues .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .

- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition assays) to confirm target engagement .

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify therapeutic vs. toxic thresholds .

- Cell-line specificity : Compare results in primary neurons vs. cancer cell lines to contextualize activity .

- Metabolite analysis : Use LC-MS to detect degradation products that may contribute to cytotoxicity .

Q. How does stereochemistry at the pyrrolidine ring influence pharmacological activity, and what synthetic controls are necessary?

- Stereochemical impact : The (3R)-aminopyrrolidine isomer may enhance binding to chiral targets (e.g., neurotransmitter receptors) compared to the (3S)-form .

- Synthetic controls : Use enantiopure starting materials (e.g., (R)-3-aminopyrrolidine) and monitor reactions with chiral columns to retain stereochemical integrity .

Q. What are the best practices for designing SAR (Structure-Activity Relationship) studies on analogs of this compound?

- Core modifications : Substitute the ethyl group in the butanone moiety with bulkier alkyl chains (e.g., isopropyl) to assess steric effects .

- Functional group swaps : Replace the ketone with an amide to evaluate hydrogen-bonding capabilities .

- Data normalization : Use standardized assays (e.g., IC values in nM) to compare analogs objectively .

Methodological and Data Analysis Questions

Q. How can researchers address discrepancies in crystallographic data for this compound’s derivatives?

Q. What statistical approaches are robust for analyzing dose-dependent responses in preclinical studies?

- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to determine EC/IC values .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。